Differential Antagonist Activity at Chemokine Receptors: CCR5 vs. HTR2B
1-(4-Bromobutan-2-yl)-4-fluorobenzene demonstrates measurable antagonist activity at the CCR5 receptor with an IC50 of 9.20E+3 nM [1], while showing significantly weaker activity (AC50 > 30,000 nM) at the human HTR2B receptor [2]. This indicates a degree of selectivity within the GPCR family, which is a key differentiator from broad-spectrum or promiscuous analogs.
| Evidence Dimension | Antagonist activity (IC50/AC50) |
|---|---|
| Target Compound Data | IC50: 9.20E+3 nM (CCR5) |
| Comparator Or Baseline | AC50 > 30,000 nM (HTR2B) |
| Quantified Difference | > 3.3-fold difference in potency (higher affinity for CCR5 vs. HTR2B) |
| Conditions | CCR5: Human MOLT4 cells, inhibition of CCl5-induced calcium mobilization, 1 hr incubation, Fluor-4-AM staining. HTR2B: Human HTR2B in an in vitro cell-based assay measured by fluorescent imaging plate reader. |
Why This Matters
For researchers focused on the CCR5 pathway (e.g., HIV entry, inflammation), this compound provides a defined chemical probe with measurable, albeit modest, activity and a known selectivity profile against a related receptor, aiding in target validation and minimizing confounding results from off-target GPCR effects.
- [1] BindingDB. Antagonist activity at CCR5 receptor expressed in human MOLT4 cells. Assay ID: CHEMBL_829140 (CHEMBL2059962). View Source
- [2] TargetMine. Antagonist activity at human HTR2B in an in vitro cell-based assay. ChEMBL:CHEMBL1566956. View Source
